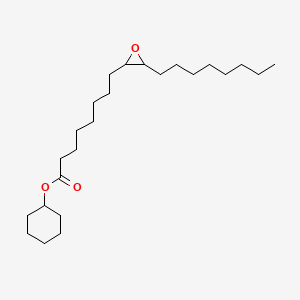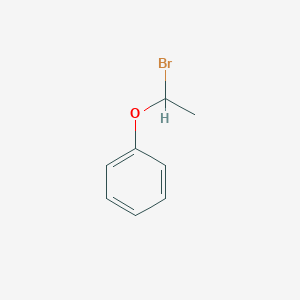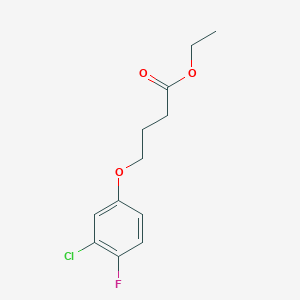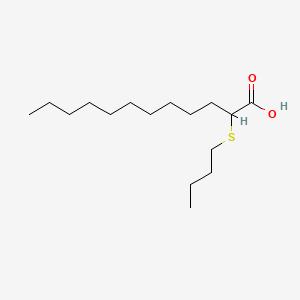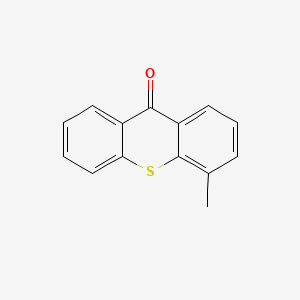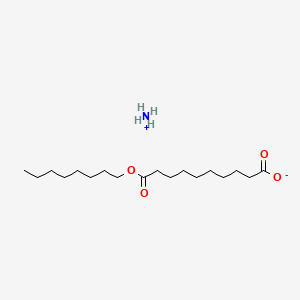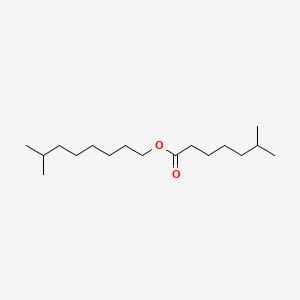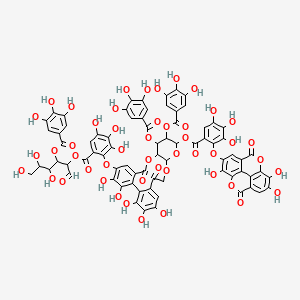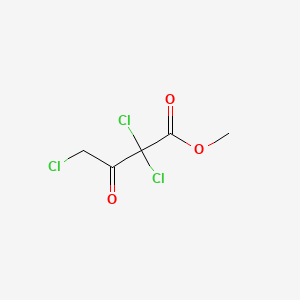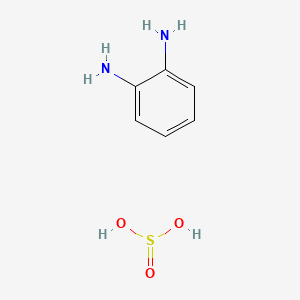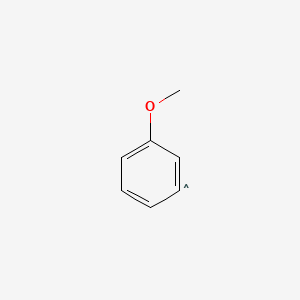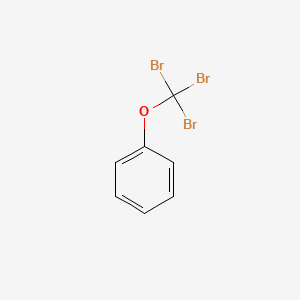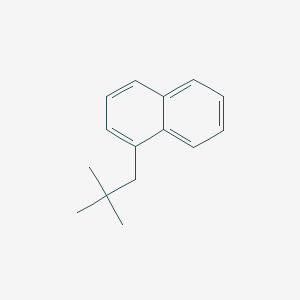
Hexyl 4-(dimethylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 4-(dimethylamino)benzoate is an organic compound with the molecular formula C15H23NO2. It is commonly used as a UV filter in sunscreen products due to its ability to absorb ultraviolet radiation, thereby protecting the skin from harmful UV rays . This compound is part of the aminobenzoate family, which is known for its photoprotective properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl 4-(dimethylamino)benzoate can be synthesized through the esterification of 4-(dimethylamino)benzoic acid with hexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hexyl 4-(dimethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.
Major Products
Oxidation: 4-(dimethylamino)benzoic acid.
Reduction: Hexyl 4-(dimethylamino)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Hexyl 4-(dimethylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and photostability.
Biology: Investigated for its effects on cellular processes and UV protection mechanisms.
Medicine: Explored for its potential in photoprotection and as a component in topical formulations.
Industry: Widely used in the formulation of sunscreens and other cosmetic products
Mechanism of Action
Hexyl 4-(dimethylamino)benzoate exerts its effects primarily through the absorption of UV radiation. The compound absorbs UV light in the UV-A range, preventing it from penetrating the skin and causing damage. This absorption leads to the dissipation of energy as heat, thereby protecting the skin from harmful effects such as sunburn and photoaging . The molecular targets include the chromophores in the skin that are susceptible to UV-induced damage .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl 4-(dimethylamino)benzoate: Another UV filter with similar properties but different alkyl chain length.
Diethylamino hydroxybenzoyl hexyl benzoate: A UV filter with additional hydroxyl groups, providing enhanced photostability
Uniqueness
This compound is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and photostability. This makes it particularly effective in sunscreen formulations where both water resistance and UV protection are desired .
Properties
CAS No. |
84604-78-4 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
hexyl 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C15H23NO2/c1-4-5-6-7-12-18-15(17)13-8-10-14(11-9-13)16(2)3/h8-11H,4-7,12H2,1-3H3 |
InChI Key |
VUCSJYLUTKBDEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


